4'-(3,3-Dimethyl-1-triazeno)acetophenone
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Overview
Description
4’-(3,3-Dimethyl-1-triazeno)acetophenone is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as an antifeeding agent .
Preparation Methods
The synthesis of 4’-(3,3-Dimethyl-1-triazeno)acetophenone typically involves the reaction of acetophenone derivatives with triazene compounds. One common method includes the reaction of acetophenone with 3,3-dimethyl-1-triazeno in the presence of a catalyst under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
4’-(3,3-Dimethyl-1-triazeno)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4’-(3,3-Dimethyl-1-triazeno)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(3,3-Dimethyl-1-triazeno)acetophenone involves its interaction with biological molecules. It can inhibit specific enzymes and disrupt metabolic pathways, leading to its antifeeding and antitumor effects . The molecular targets and pathways involved include cyclic AMP phosphodiesterase and DNA alkylation .
Comparison with Similar Compounds
4’-(3,3-Dimethyl-1-triazeno)acetophenone is unique due to its specific triazeno group, which imparts distinct chemical and biological properties. Similar compounds include:
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide: Known for its antitumor activity.
3,4-Dimethylacetophenone: Used as a starting reagent in various chemical syntheses. These compounds share some structural similarities but differ in their specific applications and effects.
Properties
CAS No. |
52416-18-9 |
---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[4-(dimethylaminodiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13N3O/c1-8(14)9-4-6-10(7-5-9)11-12-13(2)3/h4-7H,1-3H3 |
InChI Key |
ZBVFWULSOYHNON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
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